molecular formula C6H5F2NO B175324 5-Amino-2,3-difluorophenol CAS No. 1356339-34-8

5-Amino-2,3-difluorophenol

Cat. No.: B175324
CAS No.: 1356339-34-8
M. Wt: 145.11 g/mol
InChI Key: RIBBSUNCKQXGQU-UHFFFAOYSA-N
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Description

5-Amino-2,3-difluorophenol is an organic compound with the molecular formula C6H5F2NO and a molecular weight of 145.11 g/mol It is characterized by the presence of two fluorine atoms and an amino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,3-difluoronitrobenzene with a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere to yield 5-Amino-2,3-difluorophenol . The reaction conditions include:

    Solvent: Ethyl acetate (EtOAc)

    Catalyst: Palladium hydroxide (Pd(OH)2)

    Atmosphere: Hydrogen

    Reaction Time: 6 hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, safety measures and environmental considerations are crucial in industrial settings to ensure safe handling and disposal of chemicals.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,3-difluorophenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding aniline derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of substituted phenol derivatives with various functional groups.

Scientific Research Applications

5-Amino-2,3-difluorophenol has several scientific research applications, including:

Chemistry

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Biology

    Biochemical Research: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine

    Drug Development: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Industry

    Materials Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-2,3-difluorophenol involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The amino group and phenol ring allow it to form strong interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The fluorine atoms enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2,4-difluorophenol: Similar structure with fluorine atoms at different positions.

    2,4-Difluorophenol: Lacks the amino group but has similar fluorine substitution.

    2,6-Difluorophenol: Another difluorophenol isomer with different substitution pattern.

Uniqueness

5-Amino-2,3-difluorophenol is unique due to the specific positioning of the fluorine atoms and the presence of an amino group, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-amino-2,3-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBBSUNCKQXGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356339-34-8
Record name 5-Amino-2,3-difluorophenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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